4-Formyl-2-hydroxy-N-methylbenzamide

Description

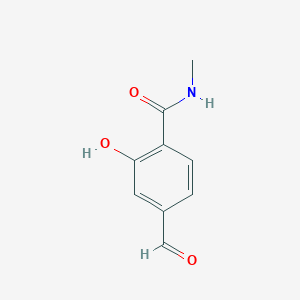

4-Formyl-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a formyl group (-CHO) at the 4-position, a hydroxyl (-OH) group at the 2-position, and an N-methyl amide (-CONHCH₃) functional group.

The formyl group at position 4 enhances electrophilicity, making it a candidate for nucleophilic addition or Schiff base formation, while the hydroxyl group at position 2 enables hydrogen bonding, affecting crystallization and stability . The N-methyl amide moiety contributes to steric effects and modulates solubility in polar solvents.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4-formyl-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13) |

InChI Key |

OIARIGYPUHRPLG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C=O)O |

Origin of Product |

United States |

Scientific Research Applications

4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- The formyl group in this compound distinguishes it from methoxy or bromo-substituted analogs, offering unique reactivity in condensation reactions.

- Hydroxyl groups (as in ) promote intermolecular hydrogen bonding, whereas methoxy groups () enhance electron density on the aromatic ring.

- Bulky substituents (e.g., sulfonamide in or tert-butyl in ) influence steric effects and catalytic applications.

Key Observations :

- Formyl-containing compounds (e.g., ) often require oxidation or halogenation steps, whereas methoxy derivatives () rely on etherification.

- Hydrazide condensations () are versatile for generating Schiff base analogs.

Physical and Structural Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.